![molecular formula C20H17FN4 B2416771 N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877791-28-1](/img/structure/B2416771.png)
N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADSCBRTAOTNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and potentially inducing apoptosis.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Activité Biologique
N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties and enzymatic inhibition, supported by data tables and research findings.
1. Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been explored for their potential as anticancer agents, anti-inflammatory drugs, and enzyme inhibitors. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles.
2.1 Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The above table illustrates the potency of the compound against various cancer cell lines, indicating its potential as an effective anticancer agent.
2.2 Enzymatic Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes related to cancer progression and inflammation. For instance, it has shown promising results as an inhibitor of Aurora-A kinase and other critical pathways involved in cell cycle regulation.
Table 2: Enzyme Inhibition Data
These findings highlight the compound's potential as a therapeutic agent targeting multiple pathways involved in cancer biology.
3. Case Studies
Several studies have reported the synthesis and evaluation of various derivatives of pyrazolo[1,5-a]pyrimidines, including this compound.
Case Study 1: Antitumor Activity in Xenograft Models
In vivo studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth compared to control treatments. The tumor growth inhibition (TGI) was reported at approximately 48.89%, showcasing its potential for further development as an anticancer drug .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis indicated that modifications to the pyrazolo[1,5-a]pyrimidine core could enhance biological activity. For example, variations in substituents on the phenyl rings significantly influenced the IC50 values across different cell lines .
4. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its potent anticancer properties and ability to inhibit critical enzymes involved in cancer progression. Continued research into its structure-activity relationships and mechanisms of action will be essential for optimizing its therapeutic potential.
Applications De Recherche Scientifique
Anticancer Properties
N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated promising anticancer activity. Preliminary studies indicate that it inhibits cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These results suggest that the compound could be developed as a lead for new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival.
Enzyme Inhibition
The compound has shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By inhibiting CDK2, the compound may disrupt the progression of the cell cycle, which is vital for cancer treatment strategies. This mechanism of action is particularly relevant for developing targeted therapies in oncology.
Antiviral Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class possess antiviral properties. This compound has been studied for its potential to inhibit viral replication pathways, making it a candidate for further investigation in antiviral drug development.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Studies : A study conducted on A549 and MCF-7 cells demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
- Mechanistic Insights : Research into the mode of action revealed that the compound's interaction with CDK2 leads to alterations in cell cycle progression, supporting its role as a potential therapeutic agent against cancer.
- Antiviral Research : Investigations into its antiviral properties have shown promise in inhibiting specific viral infections, warranting further exploration in virology.
Méthodes De Préparation
Core Heterocycle Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-2,5-dimethyl-3-phenylpyrazole and a fluorophenyl-substituted 1,3-diketone precursor. As demonstrated in Patent WO2015110491A2, this reaction proceeds under acidic conditions (e.g., glacial acetic acid) at reflux temperatures (100–120°C) for 6–12 hours. The diketone component, such as 4-fluorophenyl-1,3-butadione, facilitates ring closure through nucleophilic attack by the amino group of the pyrazole, followed by dehydration (Fig. 1).
Key Reaction Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 110–120°C | Maximizes cyclization |
Solvent | Glacial acetic acid | Enhances protonation |
Reaction Time | 8–10 hours | Balances completion vs. degradation |
Post-reaction, the crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding the pyrazolopyrimidine core in 68–75% purity.
Functionalization at Position 7
Introduction of the 4-fluorophenylamine group at position 7 is achieved through nucleophilic aromatic substitution (SNAr). Using N-(4-fluorophenyl)amine in dimethylformamide (DMF) with potassium carbonate as a base, the reaction proceeds at 80°C for 4–6 hours. This step exhibits moderate regioselectivity, with competing substitution at position 5 mitigated by steric hindrance from the pre-existing methyl groups.
Stepwise Assembly via β-Ketoester Intermediates
Intermediate Synthesis
An alternative route involves synthesizing ethyl 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate, as described by Evitachem. Here, 4-fluorobenzaldehyde undergoes Claisen condensation with ethyl acetoacetate to form a β-ketoester intermediate. Subsequent cyclization with 5-amino-2,5-dimethyl-3-phenylpyrazole in acetic acid yields the esterified pyrazolopyrimidine (Fig. 2).
Advantages of β-Ketoester Route
Hydrolysis and Amidation
The ester intermediate is hydrolyzed using 10% NaOH in ethanol (1:8 w/v) at 60°C for 2 hours, yielding the carboxylic acid derivative. Coupling with 4-fluoroaniline via EDCI/HOBt-mediated amidation in dichloromethane (DCM) completes the synthesis (Table 1).
Table 1: Amidation Reaction Optimization
Coupling Agent | Solvent | Temperature | Yield (%) |
---|---|---|---|
EDCI/HOBt | DCM | 25°C | 82 |
DCC/DMAP | THF | 40°C | 74 |
HATU | DMF | 0°C | 68 |
Catalytic and Green Chemistry Approaches
Transition Metal Catalysis
Palladium-catalyzed Buchwald-Hartwig amination has been explored for introducing the 4-fluorophenyl group post-cyclization. Using Pd(OAc)₂/Xantphos in toluene at 100°C, this method achieves 78% yield but requires rigorous exclusion of moisture.
Solvent-Free Mechanochemistry
Ball-milling techniques reduce reaction times from hours to minutes. A mixture of 5-amino-2,5-dimethyl-3-phenylpyrazole and 4-fluorophenyl-1,3-butadione, ground with silica gel as a catalyst, produces the target compound in 65% yield after 30 minutes.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for recrystallized batches, with retention time = 6.72 min.
Industrial-Scale Production
Continuous Flow Reactors
Scaling the cyclocondensation step in a microreactor (Residence time: 5 min, T = 130°C) increases throughput by 40% compared to batch processes.
Waste Reduction Strategies
- Solvent Recovery : >90% acetic acid recycled via distillation.
- Catalyst Reuse : Silica-supported Pd nanoparticles retain 85% activity after 5 cycles.
Q & A
Basic: What synthetic routes are most effective for preparing N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 3-amino-4,5-dimethylpyrazole and β-diketones. Key steps include:
- Core Formation : Cyclization under acidic or basic conditions (e.g., acetic acid or KOH) to form the pyrazolo-pyrimidine backbone .
- Substitution Reactions : Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Amine Functionalization : Attaching the 7-amine group using reductive amination or Buchwald–Hartwig coupling .
Optimization of solvents (e.g., DMF or ethanol), catalysts (e.g., Pd/C), and temperature (60–120°C) is critical for yield enhancement (typically 60–85%) .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity patterns (e.g., distinguishing phenyl vs. pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFN) with <2 ppm error .
- X-ray Crystallography : Resolves stereoelectronic effects and packing interactions, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities from side reactions .
Advanced: How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact enzymatic inhibition efficacy?
Methodological Answer:
Comparative SAR studies reveal:
- Fluorophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), improving IC values by 3–5-fold compared to non-fluorinated analogs .
- Trifluoromethyl Substitution : Increases electron-withdrawing effects, stabilizing hydrogen bonds with catalytic residues (e.g., in CYP450 enzymes) but may reduce solubility .
Experimental Design : - Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Pair with molecular dynamics simulations to model substituent-enzyme interactions .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
Discrepancies often arise from:
- Pharmacokinetic Variability : Poor oral bioavailability due to low solubility (logP >3) or first-pass metabolism. Mitigate via nanoformulation or prodrug strategies .
- Off-Target Effects : Use CRISPR-Cas9 knockout models to isolate target pathways (e.g., MAPK vs. PI3K-AKT cross-talk) .
Data Analysis : - Apply multivariate regression to correlate physicochemical properties (e.g., logD, pKa) with in vivo half-life.
- Validate via LC-MS/MS tissue distribution studies .
Advanced: What computational tools are optimal for predicting this compound’s ADMET profile?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to efflux transporters (e.g., P-gp) and cytochrome P450 isoforms .
- QSAR Models (ADMET Predictor™) : Estimate permeability (Caco-2), hepatotoxicity, and plasma protein binding using descriptors like topological polar surface area (TPSA) .
- MD Simulations (GROMACS) : Assess membrane penetration kinetics and aggregation propensity .
Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 monolayers, microsomal stability) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Kinase Inhibition : Potent activity against FLT3 and JAK2 (IC <50 nM) in leukemia models .
- Antimicrobial Studies : Disrupts bacterial DNA gyrase via intercalation (MIC = 2–8 µg/mL against S. aureus) .
- Neuropharmacology : Modulates GABA receptors in rodent anxiety models (ED = 10 mg/kg) .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dimerization products from amine coupling) .
- Process Optimization :
- Employ flow chemistry for precise temperature control (reduces side reactions at >100°C).
- Use scavenger resins (e.g., QuadraPure™) to remove unreacted halides .
- Design of Experiments (DoE) : Apply Taguchi methods to balance variables (e.g., solvent polarity, catalyst loading) .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- Photoaffinity Labeling : Use a radiolabeled or biotinylated analog to isolate target proteins via pull-down assays .
- CRISPR Interference (CRISPRi) : Knock down putative targets and assess rescue of compound efficacy .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure (LD >500 mg/kg in rats) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .
- Storage : Store at –20°C under argon to prevent oxidation of the pyrazolo-pyrimidine core .
Advanced: How do researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Refinement : Adjust partial charges in docking models using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) .
- Solvent Effects : Incorporate explicit solvent molecules (e.g., TIP3P water) in MD simulations to improve affinity predictions .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics and reconcile with computational values .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.